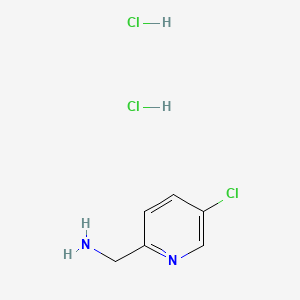
(5-Chloropyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Chloropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1257535-54-8. It has a molecular weight of 215.51 and its IUPAC name is (5-chloro-2-pyridinyl)methanamine dihydrochloride . It is stored under an inert atmosphere at room temperature . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “(5-Chloropyridin-2-yl)methanamine dihydrochloride” is 1S/C6H7ClN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H . This indicates that the compound consists of a pyridine ring with a chlorine atom at the 5-position and a methanamine group at the 2-position. Two hydrochloride ions are also associated with the molecule.
Physical And Chemical Properties Analysis
“(5-Chloropyridin-2-yl)methanamine dihydrochloride” is a solid at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Summary of the application : (5-Chloropyridin-2-yl)methanamine is used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are designed and synthesized for evaluation against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of application or experimental procedures : To prepare libraries of these novel heterocyclic compounds, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
- Results or outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Perovskite Solar Cell Applications
- Summary of the application : This compound is used in the development of hole-transport materials (HTMs) with high hole mobility, which is critical for constructing efficient perovskite solar cells (PSCs) .
- Methods of application or experimental procedures : A design strategy is presented for improving hole mobility and PSC performance using a stable zinc complex-based HTM .
- Results or outcomes : The power conversion efficiency of the fabricated inverted PSC using this material is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
Photothermal Applications
- Summary of the application : Two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency . These materials have prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
- Methods of application or experimental procedures : The photothermal applications of 2D nanomaterials include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Results or outcomes : This review provides valuable information and insights for future research on photothermal conversion and 2D nanomaterials .
Synthesis of Novel Compounds
- Summary of the application : This compound is used in the synthesis of novel compounds . It is a key ingredient in the production of various chemical compounds .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the particular compound being synthesized .
- Results or outcomes : The outcomes of these syntheses are new compounds with potentially useful properties .
Chemical Research
- Summary of the application : This compound is used in chemical research . It is a valuable reagent in the development of new chemical reactions .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the particular research project .
- Results or outcomes : The outcomes of this research could include new chemical reactions, improved synthetic methods, or new understanding of chemical phenomena .
Safety And Hazards
The safety information for “(5-Chloropyridin-2-yl)methanamine dihydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
Propiedades
IUPAC Name |
(5-chloropyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTYTQGZXSSMJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679874 |
Source


|
| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridin-2-yl)methanamine dihydrochloride | |
CAS RN |
1257535-54-8 |
Source


|
| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)
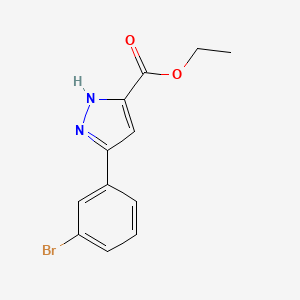
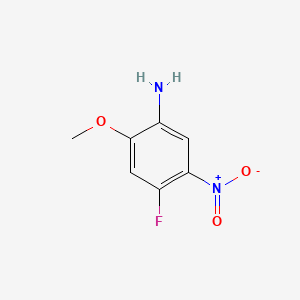
![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)
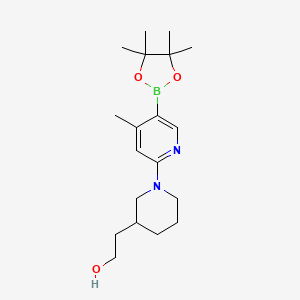
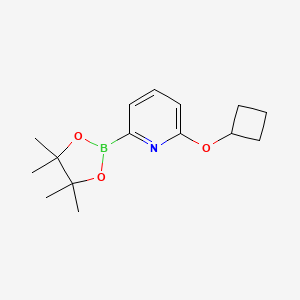

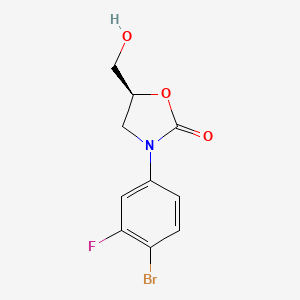
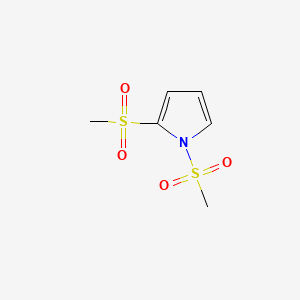
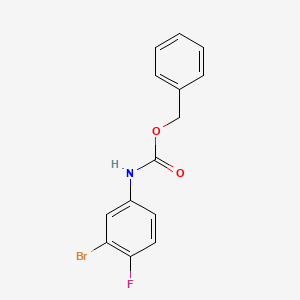
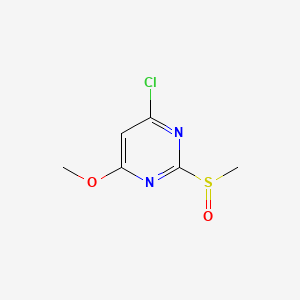
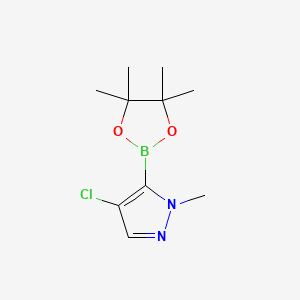
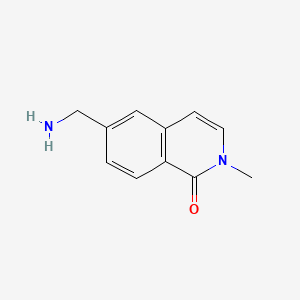
![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)